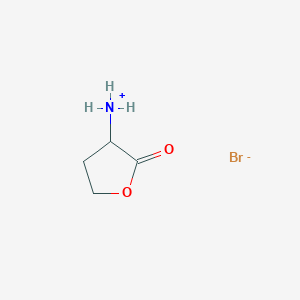![molecular formula C11H12N2 B145735 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole CAS No. 133100-20-6](/img/structure/B145735.png)
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. It is a heterocyclic compound and belongs to the class of imidazoles. This compound has a wide range of applications in the field of scientific research, including its use in the synthesis of various organic compounds, drug development, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may reduce inflammation in the body. In addition, it has been investigated for its potential to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields of research. However, there are also limitations associated with its use. For example, the compound may be toxic to cells at high concentrations, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole. One area of research is the development of new synthetic methods for the compound, which may increase its yield or improve its purity. Another area of research is the investigation of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to understand its mechanism of action and its potential as an anticancer agent. Finally, the compound may have potential applications in other fields of research, such as materials science or nanotechnology.
Métodos De Síntesis
The synthesis of 2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole can be achieved through various methods. One of the most commonly used methods is the reaction of indan-1-one with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with 1,3-cyclohexanedione in the presence of a base. The yield of the compound can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been studied for its potential application as a catalyst in chemical reactions. In addition, it has been investigated for its biological activity, including its potential as an anticancer agent.
Propiedades
Número CAS |
133100-20-6 |
|---|---|
Nombre del producto |
2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-methyl-3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-7-12-10-5-8-3-2-4-9(8)6-11(10)13-7/h5-6H,2-4H2,1H3,(H,12,13) |
Clave InChI |
PIEKBNUTOAYLCQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C3CCCC3=C2 |
SMILES canónico |
CC1=NC2=C(N1)C=C3CCCC3=C2 |
Sinónimos |
Indeno[5,6-d]imidazole, 1,5,6,7-tetrahydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



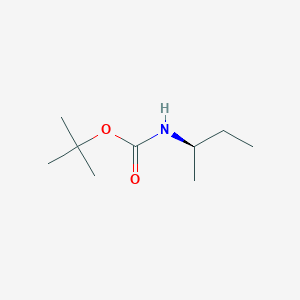
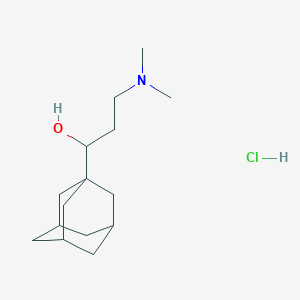
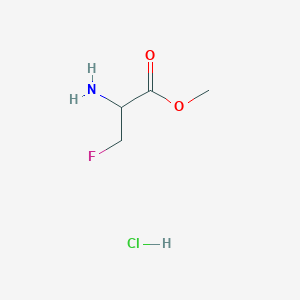
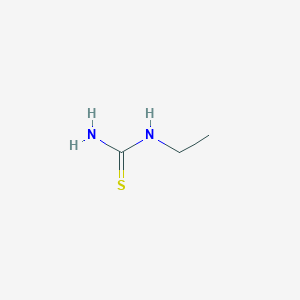
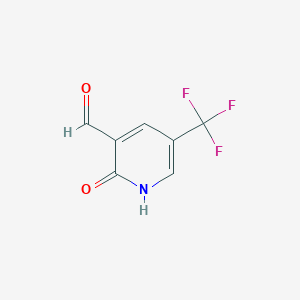
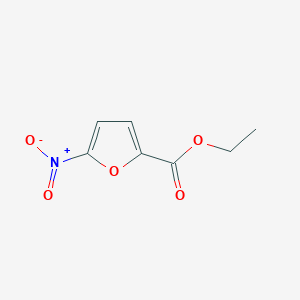
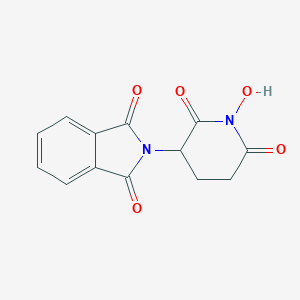
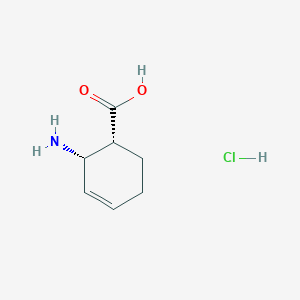
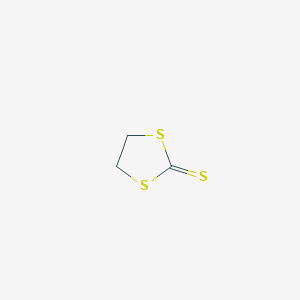

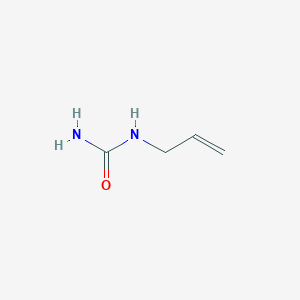
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
